molecular formula C9H4FN B1459901 2-Ethynyl-3-fluorobenzonitrile CAS No. 1848959-59-0

2-Ethynyl-3-fluorobenzonitrile

Cat. No.: B1459901
CAS No.: 1848959-59-0
M. Wt: 145.13 g/mol
InChI Key: RQWZVPXAHKROAN-UHFFFAOYSA-N
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Description

2-Ethynyl-3-fluorobenzonitrile is an organic compound with the molecular formula C9H4FN. It is a derivative of benzonitrile, where the benzene ring is substituted with an ethynyl group at the second position and a fluorine atom at the third position.

Properties

IUPAC Name

2-ethynyl-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c1-2-8-7(6-11)4-3-5-9(8)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWZVPXAHKROAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynyl-3-fluorobenzonitrile can be synthesized through several methods. One common approach involves the use of a Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the ethynyl group and the benzene ring . The reaction conditions are generally mild, making it suitable for the synthesis of various substituted benzonitriles.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-3-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Benzonitriles: Formed through substitution reactions.

    Alkenes and Alkanes: Formed through addition reactions involving the ethynyl group.

    Extended Aromatic Systems: Formed through coupling reactions.

Scientific Research Applications

2-Ethynyl-3-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethynyl-3-fluorobenzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s binding affinity and selectivity for various targets, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethynyl and fluorine substituents. This combination imparts distinct chemical properties, such as enhanced reactivity in coupling reactions and the ability to form diverse chemical structures. These features make it a versatile compound for various scientific and industrial applications .

Biological Activity

2-Ethynyl-3-fluorobenzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by an ethynyl group and a fluorine atom attached to a benzene ring, suggests various avenues for interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions, with the Suzuki–Miyaura coupling being one of the most prominent methods. This reaction involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents under mild conditions. Other methods may include nucleophilic substitution reactions and oxidative coupling techniques, which can yield various derivatives of the compound.

Key Synthesis Routes

MethodDescription
Suzuki–Miyaura Coupling Utilizes palladium catalysts to couple boron reagents with halogenated compounds.
Nucleophilic Substitution Involves the replacement of a leaving group by a nucleophile in the presence of a base.
Oxidative Coupling Forms new carbon-carbon bonds through oxidation processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the ethynyl and fluorine groups can significantly influence its reactivity and binding affinity to various biomolecules.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been investigated for its potential role in modulating receptor activity, particularly in neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains.

Biological Activity Studies

Several studies have explored the biological effects of this compound. Below are notable findings:

Case Study: Antimicrobial Effects

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Case Study: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 value was determined to be approximately 25 µM, indicating moderate potency as an AChE inhibitor.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
2-Ethynyl-4-fluorobenzonitrile Ethynyl group at position 2, fluorine at position 4Moderate AChE inhibition
3-Fluoro-4-ethynylbenzonitrile Ethynyl group at position 4, fluorine at position 3Antimicrobial activity noted
Fluorobenzonitrile Lacks ethynyl groupMinimal biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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